Encorafenib

Catalog No.
S548758
CAS No.
1269440-17-6
M.F
C22H27ClFN7O4S
M. Wt
540.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encorafenib

CAS Number

1269440-17-6

Product Name

Encorafenib

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1

InChI Key

CMJCXYNUCSMDBY-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LGX818; LGX-818; LGX 818; Encorafenib.

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC

The exact mass of the compound Encorafenib is 539.15178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Encorafenib (CAS: 1269440-17-6) is a highly selective, second-generation, ATP-competitive small-molecule inhibitor of the BRAF kinase, primarily utilized in targeted oncology research and mitogen-activated protein kinase (MAPK) pathway modulation [1]. In procurement and assay design, it serves as a critical benchmark compound for investigating BRAF V600E/K mutations and CRAF activity. Unlike first-generation analogs, encorafenib is specifically engineered to deliver prolonged target residence time and distinct pharmacokinetic properties, making it an essential material for advanced in vitro kinase panels, heterogeneous co-culture models, and in vivo combination therapy evaluations [2].

Substituting encorafenib with first-generation BRAF inhibitors like vemurafenib or dabrafenib fundamentally alters assay kinetics and cellular responses, leading to non-reproducible data in advanced models [1]. Generic substitution fails primarily due to drastic differences in target dissociation half-life; encorafenib remains bound to the BRAF V600E kinase for over 30 hours, whereas vemurafenib dissociates in under an hour, necessitating entirely different dosing intervals and washout protocols. Furthermore, in wild-type BRAF or RAS-mutant cell lines, older inhibitors trigger severe paradoxical ERK activation, confounding off-target toxicity assessments. Encorafenib's significantly wider therapeutic window against this paradoxical activation makes it non-interchangeable for studies involving heterogeneous tumor microenvironments or co-cultures [2].

Prolonged Target Residence Time and Dissociation Kinetics

Encorafenib demonstrates an exceptionally long dissociation half-life (T1/2-diss) from the V600E-mutant BRAF kinase of >30 hours. In direct washout experiments and cell-free assays, this drastically outperforms first-generation comparators dabrafenib (2 hours) and vemurafenib (0.5 hours) [1]. This slow off-rate translates to sustained suppression of phosphorylated ERK (pERK) without the need for constant high-concentration exposure [2].

Evidence DimensionBRAF V600E Dissociation Half-Life (T1/2-diss)
Target Compound Data>30 hours
Comparator Or BaselineDabrafenib (2 hours) and Vemurafenib (0.5 hours)
Quantified Difference15-fold to 60-fold longer target residence time
ConditionsBiochemical washout experiments in A375 melanoma cells and cell-free assays

Enables researchers to design long-duration in vitro assays and less frequent in vivo dosing schedules while maintaining continuous MAPK pathway suppression.

Mitigation of Paradoxical MAPK Activation in Wild-Type Cells

A major limitation of BRAF inhibitors is the paradoxical hyperactivation of ERK in BRAF wild-type/RAS-mutant cells. Encorafenib exhibits a 'Paradox Index' of 50, calculated as the ratio of the pERK activation EC80 in RAS-mutant cells to the IC80 in BRAF V600E cells[1]. This is significantly higher than dabrafenib (10) and vemurafenib (5.5), indicating a much wider therapeutic window before inducing off-target hyperproliferation [1].

Evidence DimensionParadox Index (pERK EC80 / IC80 ratio)
Target Compound Data50
Comparator Or BaselineDabrafenib (10) and Vemurafenib (5.5)
Quantified Difference5-fold to 9-fold wider therapeutic window against paradoxical activation
ConditionsIn vitro comparison using HRASG12V-mutant HaCaT keratinocytes vs. BRAF V600E A375 melanoma cells

Critical for procurement in heterogeneous co-culture studies, as it prevents confounding hyperproliferative artifacts in non-target wild-type cells.

Sub-Nanomolar Potency Against BRAF V600E and CRAF

Encorafenib achieves sub-nanomolar potency against its primary targets, with IC50 values of 0.35 nM for BRAF V600E, 0.47 nM for wild-type BRAF, and 0.30 nM for CRAF in cell-free assays [2]. This represents a higher absolute potency compared to dabrafenib (<100 nmol/L) and vemurafenib (<1 µmol/L) [1]. Its ability to potently inhibit CRAF also helps block potential MAPK pathway reactivation mechanisms.

Evidence DimensionHalf-maximal inhibitory concentration (IC50)
Target Compound Data0.35 nM (BRAF V600E) and 0.30 nM (CRAF)
Comparator Or BaselineDabrafenib (<100 nM) and Vemurafenib (<1 µmol/L)
Quantified DifferenceOrders of magnitude lower IC50 for target kinases
ConditionsCell-free biochemical kinase inhibition assays

Allows for significantly lower working concentrations in cellular assays, minimizing solvent-induced toxicity and non-specific binding.

Amorphous Solid Dispersion for Enhanced pH-Dependent Solubility

As a crystalline API, encorafenib is a BCS Class 2 compound with poor aqueous solubility at intestinal pH levels. However, when formulated as an amorphous solid dispersion (e.g., using copovidone and poloxamer), its solubility at pH 6.8 increases 20-fold compared to the crystalline baseline[1]. This transformation allows the amorphous formulation to behave in vivo as a high-solubility BCS Class 1 compound, ensuring complete absorption [1].

Evidence DimensionAqueous solubility at pH 6.8
Target Compound DataAmorphous solid dispersion (behaves as BCS Class 1)
Comparator Or BaselineCrystalline encorafenib baseline (BCS Class 2)
Quantified Difference20-fold higher solubility at pH 6.8
ConditionsIn vitro simulated physiological GI tract media and GastroPlus PBPK modeling

Dictates that procurement for in vivo dosing must account for formulation state, as raw crystalline API will yield poor bioavailability without proper solubilization strategies.

Long-Duration In Vitro Kinase Inhibition Assays

Due to its >30-hour dissociation half-life, encorafenib is the preferred choice for extended time-course cellular assays measuring MAPK pathway suppression. It allows researchers to evaluate sustained pERK inhibition without the confounding variables of frequent media changes or re-dosing required by vemurafenib [1].

Heterogeneous Tumor Microenvironment Modeling

In co-culture models containing both BRAF V600E mutant cells and BRAF wild-type/RAS-mutant cells, encorafenib's high Paradox Index (50) makes it the optimal procurement selection. It selectively inhibits the target mutant cells while minimizing the risk of paradoxical hyperproliferation in the surrounding wild-type stroma [1].

Preclinical Combination Therapy Screening

Encorafenib serves as the standard BRAF inhibitor backbone for combination screening with MEK inhibitors (e.g., binimetinib) or EGFR inhibitors (e.g., cetuximab). Its distinct pharmacokinetic profile and high potency against CRAF help suppress resistance mechanisms, making it ideal for translational colorectal and melanoma models [2].

In Vivo Pharmacokinetic and Formulation Optimization

Because crystalline encorafenib exhibits poor solubility at higher pH (BCS Class 2), it is highly relevant for materials science and pharmaceutical research focusing on amorphous solid dispersions. Researchers utilize it to benchmark the efficacy of polymers like copovidone in achieving 20-fold solubility enhancements for in vivo delivery [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

539.1517794 Da

Monoisotopic Mass

539.1517794 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8L7891MRB6

Drug Indication

Encorafenib is indicated in combination with [binimetinib] for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation and metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation. It is also indicated in combination with [cetuximab] for the treatment of adult patients with metastatic colorectal cancer with a BRAF V600E mutation.
Encorafenib is indicated: in combination with binimetinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutationin combination with cetuximab, for the treatment of adult patients with metastatic colorectal cancer (CRC) with a BRAF V600E mutation, who have received prior systemic therapy
Treatment of melanoma
Treatment of colorectal carcinoma

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors

Mechanism of Action

Encorafenib is a kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF in in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, such as BRAF V600E, can result in constitutively activated BRAF kinases that may stimulate tumor cell growth. Encorafenib was also able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36, and reduce ligand binding to these kinases at clinically achievable concentrations (≤0.9 µM).

Absorption Distribution and Excretion

The pharmacokinetics of encorafenib were studied in healthy subjects and patients with solid tumors, including advanced and unresectable or metastatic cutaneous melanoma harboring a BRAF V600E or V600K mutation, BRAF V600E mutation-positive metastatic CRC. After a single dose, systemic exposure of encorafenib was dose-proportional over the dose range of 50 mg to 700 mg (0.1 to 1.6 times the maximum recommended dose of 450 mg). After once-daily dosing, systemic exposure of encorafenib was less than dose-proportional over the dose range of 50 mg to 800 mg (0.1 to 1.8 times the maximum recommended dose of 450 mg). Steady-state was reached within 15 days, with exposure being 50% lower compared to Day 1; intersubject variability (CV%) of AUC ranged from 12% to 69%. After oral administration, the median Tmax of encorafenib is 2 hours. At least 86% of the dose is absorbed. Following administration of a single dose of encorafenib 100 mg (0.2 times the maximum recommended dose of 450 mg) with a high-fat, high-calorie meal (consisting of approximately 150 calories from protein, 350 calories from carbohydrates, and 500 calories from fat) the mean maximum encorafenib concentration (Cmax) decreased by 36% and there was no effect on AUC.
Following a single oral dose of 100 mg radiolabeled encorafenib, 47% (5% unchanged) of the administered dose was recovered in the feces and 47% (2% unchanged) was recovered in the urine.
The blood-to-plasma concentration ratio is 0.58. The geometric mean (CV%) of apparent volume of distribution is 164 L (70%).
The apparent clearance is 14 L/h (54%) at day 1, increasing to 32 L/h (59%) at steady-state.

Metabolism Metabolites

Encorafenib is primarily metabolized by CYP3A4 (83%) and to a lesser extent by CYP2C19 (16%) and CYP2D6 (1%).

Wikipedia

Encorafenib

FDA Medication Guides

BRAFTOVI
ENCORAFENIB
CAPSULE;ORAL
ARRAY BIOPHARMA INC
09/12/2024

Biological Half Life

The mean (CV%) terminal half-life (t1/2) of encorafenib is 3.5 hours (17%).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Carr MJ, Sun J, Eroglu Z, Zager JS. An evaluation of encorafenib for the treatment of melanoma. Expert Opin Pharmacother. 2019 Nov 30:1-7. doi: 10.1080/14656566.2019.1694664. [Epub ahead of print] PubMed PMID: 31790307.
2: McLoughlin EM, Fadul CE, Patel SH, Hall RD, Gentzler RD. Clinical and Radiographic Response of Leptomeningeal and Brain Metastases to Encorafenib and Binimetinib in a Patient With BRAF V600E-Mutated Lung Adenocarcinoma. J Thorac Oncol. 2019 Dec;14(12):e269-e271. doi: 10.1016/j.jtho.2019.07.019. PubMed PMID: 31757377.
3: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.
4: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.
5: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547988/ PubMed PMID: 31643320.
6: Binimetinib plus encorafenib for metastatic melanoma. Aust Prescr. 2019 Oct;42(5):168. doi: 10.18773/austprescr.2019.057. Epub 2019 Sep 13. Review. PubMed PMID: 31631932; PubMed Central PMCID: PMC6787304.
7: Kopetz S, Grothey A, Yaeger R, Van Cutsem E, Desai J, Yoshino T, Wasan H, Ciardiello F, Loupakis F, Hong YS, Steeghs N, Guren TK, Arkenau HT, Garcia-Alfonso P, Pfeiffer P, Orlov S, Lonardi S, Elez E, Kim TW, Schellens JHM, Guo C, Krishnan A, Dekervel J, Morris V, Calvo Ferrandiz A, Tarpgaard LS, Braun M, Gollerkeri A, Keir C, Maharry K, Pickard M, Christy-Bittel J, Anderson L, Sandor V, Tabernero J. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. N Engl J Med. 2019 Oct 24;381(17):1632-1643. doi: 10.1056/NEJMoa1908075. Epub 2019 Sep 30. PubMed PMID: 31566309.
8: Ngo P, Bycroft R. Encorafenib and binimetinib for the treatment of BRAF-mutated metastatic melanoma in the setting of combined hepatic and renal impairment. BMJ Case Rep. 2019 Sep 16;12(9). pii: e230974. doi: 10.1136/bcr-2019-230974. PubMed PMID: 31527213.
9: Gogas HJ, Flaherty KT, Dummer R, Ascierto PA, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Sileni VC, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Gollerkeri A, Pickard MD, Robert C. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management. Eur J Cancer. 2019 Sep;119:97-106. doi: 10.1016/j.ejca.2019.07.016. Epub 2019 Aug 19. PubMed PMID: 31437754.
10: Li J, Li X. Encorafenib inhibits migration, induces cell cycle arrest and apoptosis in colorectal cancer cells. Mol Cell Biochem. 2019 Sep;459(1-2):113-120. doi: 10.1007/s11010-019-03554-3. Epub 2019 May 21. PubMed PMID: 31114933.
11: Rose AAN. Encorafenib and binimetinib for the treatment of BRAF V600E/K-mutated melanoma. Drugs Today (Barc). 2019 Apr;55(4):247-264. doi: 10.1358/dot.2019.55.4.2958476. Review. PubMed PMID: 31050693.
12: Livingstone E. Evaluation of cutaneous adverse events of encorafenib and binimetinb: COMMENT on article by Graf et al. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):630-631. doi: 10.1111/jdv.15527. PubMed PMID: 30924242.
13: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.
14: Brue A, Benzaquen M, Bonnet N, Koeppel MC, Default A, Delaporte E, Berbis P. Desensitization protocol for angio-oedema induced by encorafenib in a patient with metastatic melanoma. J Eur Acad Dermatol Venereol. 2019 Jul;33(7):e271-e272. doi: 10.1111/jdv.15544. Epub 2019 Mar 27. PubMed PMID: 30835914.
15: Trojaniello C, Festino L, Vanella V, Ascierto PA. Encorafenib in combination with binimetinib for unresectable or metastatic melanoma with BRAF mutations. Expert Rev Clin Pharmacol. 2019 Mar;12(3):259-266. doi: 10.1080/17512433.2019.1570847. Epub 2019 Jan 24. Review. PubMed PMID: 30652516.
16: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.
17: Graf NP, Koelblinger P, Galliker N, Conrad S, Barysch M, Mangana J, Dummer R, Cheng PF, Goldinger SM. The spectrum of cutaneous adverse events during encorafenib and binimetinib treatment in B-rapidly accelerated fibrosarcoma-mutated advanced melanoma. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):686-692. doi: 10.1111/jdv.15363. Epub 2018 Dec 13. PubMed PMID: 30468696.
18: Dummer R, Ascierto PA, Gogas HJ, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Chiarion Sileni V, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Moutouh-de Parseval LA, Pickard MD, Sandor V, Robert C, Flaherty KT. Overall survival in patients with BRAF-mutant melanoma receiving encorafenib plus binimetinib versus vemurafenib or encorafenib (COLUMBUS): a multicentre, open-label, randomised, phase 3 trial. Lancet Oncol. 2018 Oct;19(10):1315-1327. doi: 10.1016/S1470-2045(18)30497-2. Epub 2018 Sep 12. Erratum in: Lancet Oncol. 2018 Oct;19(10):e509. PubMed PMID: 30219628.
19: Martin-Liberal J. Encorafenib plus binimetinib: an embarrassment of riches. Lancet Oncol. 2018 Oct;19(10):1263-1264. doi: 10.1016/S1470-2045(18)30530-8. Epub 2018 Sep 12. PubMed PMID: 30219625.
20: Diamantopoulos PT, Stoungioti S, Anastasopoulou A, Papaxoinis G, Gogas H. Incomplete Vogt-Koyanagi-Harada disease following treatment with encorafenib and binimetinib for metastatic melanoma. Melanoma Res. 2018 Dec;28(6):648-651. doi: 10.1097/CMR.0000000000000505. PubMed PMID: 30169430.

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